BenchChemオンラインストアへようこそ!

Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate

medicinal chemistry physicochemical profiling bioisostere design

For drug discovery teams seeking a differentiated 1,2,4-oxadiazole scaffold, Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate (CAS 1797602-92-6) is a strategic investment. Its unique ortho-methylene-linked phenyl ethyl carbamate vector enables novel SAR exploration beyond common analogs in oncology and S1P₁ agonist programs. The 1,2,4-oxadiazole core provides ~10-fold higher log D than 1,3,4-isomers, enhancing membrane permeability for CNS targets. Co-procurement with its matched-pair urea analog (CAS 1796969-95-3) enables direct, head-to-head evaluation of carbamate-to-urea switching (ΔHBD = +1; ΔMW = 13.06 Da), accelerating high-resolution SAR cycles and reducing late-stage failure risk. Secure your research supply now.

Molecular Formula C17H16N4O3
Molecular Weight 324.34
CAS No. 1797602-92-6
Cat. No. B2645160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate
CAS1797602-92-6
Molecular FormulaC17H16N4O3
Molecular Weight324.34
Structural Identifiers
SMILESCCOC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=NC=C3
InChIInChI=1S/C17H16N4O3/c1-2-23-17(22)19-14-6-4-3-5-13(14)11-15-20-16(21-24-15)12-7-9-18-10-8-12/h3-10H,2,11H2,1H3,(H,19,22)
InChIKeyHDTXTPQGZVLMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate (CAS 1797602-92-6): Structural Identity and Sourcing Baseline


Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate (CAS 1797602-92-6; molecular formula C₁₇H₁₆N₄O₃; MW 324.34 g/mol) is a synthetic heterocyclic compound containing a 1,2,4-oxadiazole core linked via a methylene bridge to an ortho-substituted phenyl ring bearing an ethyl carbamate moiety, with a pyridin-4-yl group at the oxadiazole 3-position. The 1,2,4-oxadiazole ring is recognized in medicinal chemistry as a privileged scaffold capable of serving as a bioisosteric replacement for ester and amide functionalities, often conferring enhanced metabolic stability [1]. Commercially, this compound is available for research purposes from suppliers including A2B Chem (Cat# BJ39779) .

Why 1,2,4-Oxadiazole-Containing Carbamates Like CAS 1797602-92-6 Cannot Be Generically Substituted


Within the 1,2,4-oxadiazole chemical space, seemingly minor structural modifications—such as replacing the ethyl carbamate with a urea (e.g., CAS 1796969-95-3) or altering the oxadiazole regioisomer to 1,3,4—produce substantial differences in physicochemical and pharmacological profiles. A systematic matched-pair analysis demonstrated that 1,2,4-oxadiazole isomers exhibit approximately one order of magnitude higher lipophilicity (log D) compared to their 1,3,4-oxadiazole counterparts, with significant downstream effects on metabolic stability, hERG inhibition, and aqueous solubility [1]. Furthermore, the ethyl carbamate moiety in the target compound presents distinct hydrogen-bonding capacity and steric profile relative to tert-butyl carbamate or urea analogs, directly influencing target engagement and pharmacokinetic behavior. These quantifiable divergences mean that in-class analogs cannot be assumed interchangeable for structure-activity relationship (SAR) studies or lead optimization campaigns.

Quantitative Differentiation Evidence for Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate vs. Closest Analogs


1,2,4-Oxadiazole Regioisomer Exhibits ~10-Fold Higher Lipophilicity vs. 1,3,4-Oxadiazole Matched Pair

A systematic matched-pair analysis of 1,2,4- versus 1,3,4-oxadiazole isomers across the AstraZeneca compound collection revealed that the 1,2,4-oxadiazole regioisomer (present in the target compound) consistently shows approximately one order of magnitude higher lipophilicity (log D) relative to its 1,3,4-oxadiazole counterpart. Significant differences were also observed in metabolic stability, hERG inhibition, and aqueous solubility, favoring the 1,3,4-isomer on these secondary parameters [1]. This fundamental regioisomeric divergence means that substituting a 1,2,4-oxadiazole scaffold with a 1,3,4-oxadiazole—a common strategy in lead optimization—will predictably alter log D by ~1 unit, with cascading effects on permeability, protein binding, and off-target liability.

medicinal chemistry physicochemical profiling bioisostere design

Ethyl Carbamate vs. Isopropyl Urea Analog: Differentiated Hydrogen-Bonding and Metabolic Stability Profiles

The target compound (ethyl carbamate, C₁₇H₁₆N₄O₃, MW 324.34) differs from its closest commercially available analog, 1-isopropyl-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea (CAS 1796969-95-3; C₁₈H₁₉N₅O₂, MW 337.4), by the replacement of the ethyl carbamate (–NH–CO–O–CH₂CH₃) with an isopropyl urea (–NH–CO–NH–CH(CH₃)₂) group. This substitution introduces an additional hydrogen-bond donor in the urea (N–H vs. O in carbamate) and increases molecular weight by ~13 Da. Carbamates are generally more susceptible to esterase-mediated hydrolysis than ureas, offering a tunable metabolic liability that can be exploited for prodrug design, whereas ureas typically exhibit greater metabolic stability but reduced conformational flexibility [1][2].

SAR analysis metabolic stability functional group comparison

1,2,4-Oxadiazole Derivatives Demonstrate Broad-Spectrum Anticancer Activity with IC₅₀ Values Ranging from 0.34 to 2.45 μM Against Multiple Tumor Cell Lines

A comprehensive review of 1,2,4-oxadiazole derivatives over two decades of research documents that compounds bearing this scaffold exhibit potent anticancer activity, with reported IC₅₀ values ranging from 0.34 to 2.45 μM against MCF-7 (breast), A549 (lung), and MDA-MB-231 (breast) cancer cell lines through mechanisms including EGFR inhibition [1]. Separately, a focused study on diversified oxadiazole scaffolds identified derivatives with broad-spectrum antitumor activity achieving IC₅₀ values at least 55% lower than the positive control 5-fluorouracil against HepG2, HeLa, SW1116, and BGC823 cell lines [2]. While these data are class-level and not derived from the target compound itself, they establish the 1,2,4-oxadiazole scaffold as a validated starting point for anticancer drug discovery, supporting the procurement of the target compound as a screening candidate or SAR probe.

anticancer activity cytotoxicity EGFR inhibition

Pyridin-4-yl-1,2,4-oxadiazole Scaffold Validated in S1P₁/EDG1 Receptor Agonist Pharmacophore by Patent Chemistry

The pyridin-4-yl-1,2,4-oxadiazole scaffold present in the target compound is explicitly claimed and exemplified in patent literature as an S1P₁/EDG1 receptor agonist pharmacophore (US Patent US8658675B2) [1]. Compounds within this patent series, bearing the 5-pyridin-4-yl-[1,2,4]oxadiazole core, demonstrated agonist activity at the S1P₁ receptor with pEC₅₀ values reported for representative examples, establishing the scaffold's utility in immunomodulation. Notably, CYM5181 (CAS 695155-81-8), a structurally related 3-(pyridin-4-yl)-1,2,4-oxadiazole derivative, has been characterized as a novel S1P₁ agonist with a pEC₅₀ value of 8.47 , confirming target engagement for this chemotype. The target compound's unique substitution pattern (ortho-methylene-linked phenyl ethyl carbamate at the oxadiazole 5-position) distinguishes it from simpler analogs like CYM5181, offering an unexplored vector for SAR expansion within this pharmacologically validated space.

GPCR agonism immunomodulation S1P1 receptor

Recommended Research and Procurement Application Scenarios for Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate (CAS 1797602-92-6)


Oncology Screening Library Expansion with 1,2,4-Oxadiazole Scaffolds

Based on the documented anticancer activity of 1,2,4-oxadiazole derivatives with IC₅₀ values ranging from 0.34 to 2.45 μM against MCF-7, A549, and MDA-MB-231 cell lines [1], this compound is recommended for inclusion in diversity-oriented screening libraries targeting oncology programs. Its differentiated ortho-methylene-linked phenyl ethyl carbamate substitution pattern provides a novel vector for SAR exploration beyond previously characterized oxadiazole anticancer agents.

S1P₁ Receptor Agonist Lead Optimization and SAR Expansion

The pyridin-4-yl-1,2,4-oxadiazole core is a validated S1P₁ receptor agonist pharmacophore, as evidenced by patent claims (US8658675B2) [2] and the characterized agonist CYM5181 (pEC₅₀ = 8.47) . Procurement of the target compound enables exploration of the underexamined ortho-phenyl ethyl carbamate vector at the oxadiazole 5-position, potentially yielding analogs with improved subtype selectivity or pharmacokinetic profiles relative to existing S1P₁ agonists.

Physicochemical Property Optimization via 1,2,4-Oxadiazole Bioisostere Strategy

The established role of 1,2,4-oxadiazoles as metabolically stable bioisosteres for ester and amide functionalities [3] supports the use of this compound in medicinal chemistry campaigns where replacement of hydrolytically labile ester or amide groups is desired. The ~10-fold higher log D of 1,2,4-oxadiazoles vs. 1,3,4-isomers [3] further positions this compound for projects specifically requiring enhanced membrane permeability, such as CNS-targeted programs.

Functional Group Comparator for Carbamate vs. Urea SAR Studies

The target compound (ethyl carbamate, MW 324.34) and its closest commercial analog 1-isopropyl-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea (CAS 1796969-95-3; MW 337.4) [4] form a matched pair differing only in the carbamate-to-urea functional group switch (ΔMW = 13.06 Da; ΔHBD = +1). Co-procurement of both compounds enables direct head-to-head evaluation of how this single functional group alteration impacts target binding, metabolic stability, and cellular potency within an otherwise identical molecular framework.

Quote Request

Request a Quote for Ethyl (2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.